2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide
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Overview
Description
2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H13ClN2O2 It is characterized by the presence of a chloro-substituted phenoxy group attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid to form 2-(2-chloro-4,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions, and optimizing yields through process engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenoxyacetohydrazides.
Scientific Research Applications
2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
- 2-(4-Chloro-3,5-dimethylphenoxy)-N’-(3-(2-chlorophenyl)acryloyl)acetohydrazide
- 2-(4-Chloro-3,5-dimethylphenoxy)-N’-(3,4,5-trimethoxybenzoyl)acetohydrazide
Uniqueness
2-(2-Chloro-4,5-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(2-chloro-4,5-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-8(11)9(4-7(6)2)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
InChI Key |
YFQYOSPVCXMPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)OCC(=O)NN |
Origin of Product |
United States |
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